molecular formula C15H16N2O5S B4081547 N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide

N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B4081547
M. Wt: 336.4 g/mol
InChI Key: UFUOFELWPRAKDS-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, nitro, and dimethylphenyl groups. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the sulfonamide group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-(3,4-dimethylphenyl)-4-methoxy-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound, although these are less common.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the presence of the nitro and methoxy groups can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide: Lacks the methoxy group, which can affect its reactivity and interactions with molecular targets.

    N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring can exhibit unique properties and applications.

Uniqueness: this compound is unique due to the combination of its structural features, including the sulfonamide group, nitro group, methoxy group, and dimethylphenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10-4-5-12(8-11(10)2)16-23(20,21)13-6-7-15(22-3)14(9-13)17(18)19/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUOFELWPRAKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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